molecular formula C17H22FNO5S B2925440 oxan-4-yl 7-(2-fluorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate CAS No. 2195875-13-7

oxan-4-yl 7-(2-fluorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate

Cat. No.: B2925440
CAS No.: 2195875-13-7
M. Wt: 371.42
InChI Key: PGODHGGVEXQDGE-UHFFFAOYSA-N
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Description

Oxan-4-yl 7-(2-fluorophenyl)-1,1-dioxo-1λ⁶,4-thiazepane-4-carboxylate is a structurally complex heterocyclic compound featuring a seven-membered thiazepane ring system with a 1,1-dioxo (sulfone) group. The 2-fluorophenyl substituent at the 7-position introduces steric and electronic effects that influence its reactivity and biological interactions. The oxan-4-yl (tetrahydropyran-4-yl) ester group at the carboxylate position enhances solubility and metabolic stability compared to simpler alkyl esters.

Properties

IUPAC Name

oxan-4-yl 7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FNO5S/c18-15-4-2-1-3-14(15)16-5-8-19(9-12-25(16,21)22)17(20)24-13-6-10-23-11-7-13/h1-4,13,16H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGODHGGVEXQDGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)OC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights several compounds with structural or functional similarities, particularly those containing fluorophenyl, thiazole, pyrimidine, and sulfonamide moieties. Below is a systematic comparison based on synthesis, substituent effects, and crystallographic validation tools:

Core Heterocyclic Systems

  • Thiazepane vs. Thiazole/Thiadiazole Systems: The 1,1-dioxo-thiazepane core in the target compound contrasts with thiazole or thiadiazole rings in analogs such as N-{3-[2-(tert-butyl)-5-(2-chloropyrimidin-4-yl)thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide (12a, ).

Substituent Effects on Bioactivity

  • Fluorophenyl Groups: The 2-fluorophenyl group in the target compound is a common feature in analogs like 7-{[4-(2-cyclopropyl-4-(3-(2,6-difluorophenylsulfonamido)-2-fluorophenyl)thiazol-5-yl)pyrimidin-2-yl]amino}-N-hydroxyheptanamide (14h, ).
  • Sulfonamide vs. Sulfone Moieties :
    The 1,1-dioxo group in the thiazepane ring (sulfone) differs from sulfonamide-linked compounds (e.g., 14a–14j, ). Sulfones are less acidic than sulfonamides, which may reduce off-target interactions with serum proteins .

Structural and Crystallographic Insights

The evidence emphasizes the use of crystallographic tools (e.g., SHELX, ORTEP-3, WinGX) for structural validation . For example:

  • Ring Puckering Analysis :
    The thiazepane ring’s puckering coordinates (amplitude and phase) can be analyzed using Cremer-Pople parameters (), critical for understanding conformational stability.
  • Validation Metrics :
    Software like PLATON () ensures structural accuracy via Hirshfeld surface analysis and hydrogen-bonding validation, applicable to the target compound’s sulfone and fluorophenyl groups.

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